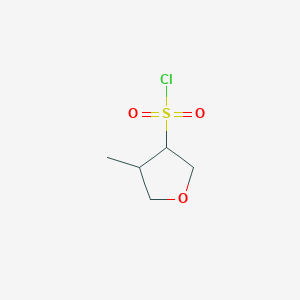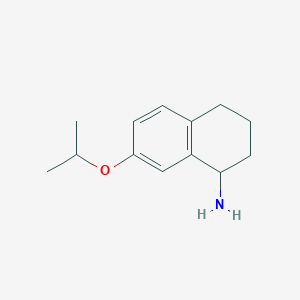
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with an amine group and a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the tetrahydronaphthalene core using propan-2-ol in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding tetrahydronaphthalene derivative without the propan-2-yloxy group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Wirkmechanismus
The mechanism by which 7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological targets, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: A compound with a similar core structure but different functional groups.
Propanolamines: Compounds with similar amine and alkoxy functionalities but different core structures.
Uniqueness
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of a tetrahydronaphthalene core with both an amine and a propan-2-yloxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
ASSHPXMZCDDEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


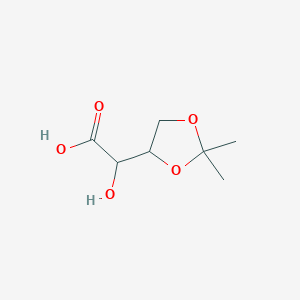
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)


![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
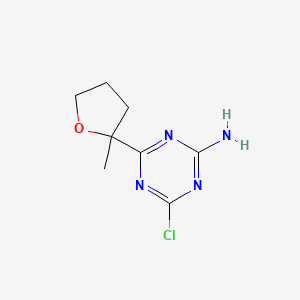
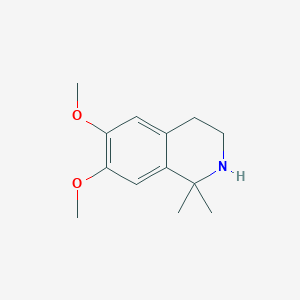
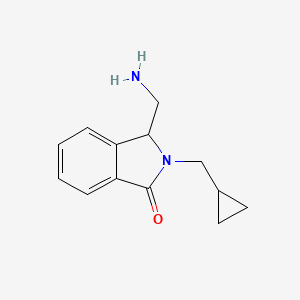

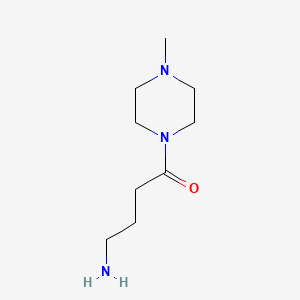
![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
